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Get Quote

Executive Summary
Fmoc-D-homoleucine (Fmoc-D-HomoLeu-OH) represents a high-value tool in the arsenal of

modern protein engineering and peptidomimetic drug design.[1] By combining the proteolytic

resistance of D-stereochemistry with the extended hydrophobic reach of a homologated side

chain, this non-canonical amino acid (NCAA) allows researchers to modulate peptide half-life,

receptor affinity, and hydrophobic core packing with precision.

This guide provides an in-depth analysis of Fmoc-D-homoleucine, detailing its

physicochemical properties, strategic applications in rational drug design, and optimized Solid-

Phase Peptide Synthesis (SPPS) protocols required to handle its steric bulk.

Part 1: Chemical Profile & Structural Significance
Molecular Architecture
Fmoc-D-homoleucine differs from canonical Leucine in two critical dimensions: Chirality and

Chain Length.

Stereochemistry (D-Isomer): The inversion of the alpha-carbon stereocenter renders the

peptide bond resistant to endogenous proteases (e.g., chymotrypsin), which strictly
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recognize L-configurations.

Homologation (The "Homo" Effect): The insertion of an additional methylene group (

) into the side chain extends the aliphatic tail. This transforms the isobutyl group of leucine
into an isoamyl group, increasing the side chain volume and hydrophobicity.

Comparative Physicochemical Data
The following table contrasts Fmoc-D-homoleucine with its canonical counterparts to highlight

its unique engineering parameters.

Property
L-Leucine
(Reference)

D-Leucine
Fmoc-D-
Homoleucine

Stereochemistry L (S-config) D (R-config) D (R-config)

Side Chain Isobutyl Isobutyl Isoamyl (Extended)

Hydrophobicity (Index) High High
Very High (+

approx 0.5 kcal/mol)

Proteolytic Stability Low High High

Steric Bulk Moderate Moderate High

Primary Application Native Structure
Stability/Turn

Induction

Hydrophobic Pocket

Filling / Stability

Technical Insight: The extended side chain of Homoleucine allows it to reach deeper into

hydrophobic pockets of target receptors than Leucine, potentially increasing binding affinity

through enhanced Van der Waals contacts [1].

Part 2: Strategic Applications in Protein Engineering
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Modulating Proteolytic Stability
The incorporation of D-homoleucine is a proven strategy for extending the in vivo half-life of

peptide therapeutics. By disrupting the recognition motifs of proteases, D-amino acids prevent

rapid degradation.

Mechanism: Proteases require a specific spatial arrangement of the scissile bond. The D-

configuration orients the side chain orthogonally to the L-topology, rendering the bond

"invisible" to the catalytic triad of most enzymes [2].

"Knobs-into-Holes" Engineering
In rational design, enhancing the fit between a ligand and its receptor often requires filling void

spaces.

The Void Problem: Standard L-Leucine may leave sub-angstrom gaps in a hydrophobic

binding pocket, reducing binding enthalpy.

The Homoleucine Solution: The extra methylene group in D-homoleucine extends the side

chain by approximately 1.54 Å. This allows the terminal methyl groups to engage in tighter

packing interactions, significantly improving potency in hydrophobic ligand-receptor

interfaces [3].

Structural Disruption and Turn Induction
While L-homoleucine might be used to stabilize alpha-helices (similar to homoisoleucine in

coiled-coils), D-homoleucine is frequently used to:

Arrest Helicity: Disrupt continuous alpha-helices to terminate domains.

Induce Beta-Turns: Stabilize type II' beta-turns, which are critical for bioactive conformations

in cyclic peptides and hairpin loops.

Part 3: Technical Workflow - Solid Phase Peptide
Synthesis (SPPS)
Synthesizing peptides with Fmoc-D-homoleucine requires modified protocols due to its steric

hindrance. Standard coupling times often result in deletion sequences.
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Experimental Workflow Diagram
The following Graphviz diagram illustrates the optimized SPPS cycle for hindered amino acids

like Fmoc-D-homoleucine.
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Caption: Optimized SPPS cycle for Fmoc-D-homoleucine, emphasizing the critical monitoring

and double-coupling steps required for sterically hindered residues.

Detailed Protocol: Coupling Fmoc-D-HomoLeu-OH
Reagents:

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[2]

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) is preferred over HBTU/HCTU for hindered amino acids [4].

Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization and enhance rate.

Step-by-Step Methodology:

Resin Swelling: Swell resin in DMF for 30 minutes. Drain.

Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF (

min).

Activation (The Critical Step):

Dissolve Fmoc-D-HomoLeu-OH (3.0 eq relative to resin loading) in minimum DMF.

Add HATU (2.9 eq) and HOAt (3.0 eq).

Add DIEA (6.0 eq) immediately prior to adding to resin.

Note: Pre-activation should not exceed 2 minutes to avoid guanidinium formation.

Coupling:

Add activated solution to resin.
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Agitate at Room Temperature for 2 to 4 hours (Standard AA is 45 min).

Optional: For extremely difficult sequences, perform at 50°C (microwave assisted) for 20

mins.

Monitoring: Perform a Kaiser Test.

Result: If beads are blue, drain and repeat Step 4 (Double Coupling) using fresh reagents.

Result: If beads are colorless/yellow, proceed to wash.

Capping (Recommended): After coupling, treat with Acetic Anhydride/Pyridine to cap any

unreacted amines, preventing deletion sequences.

Cleavage and Isolation
Cocktail: TFA/TIS/H2O (95:2.5:2.5).

Time: 2-3 hours.

Precipitation: Cold Diethyl Ether.[3]

Analysis: QC via RP-HPLC (C18 column) and ESI-MS. D-Homoleucine peptides will typically

elute later than their Leucine counterparts due to increased hydrophobicity.

Part 4: Case Applications in Drug Development
Peptidomimetics for Metabolic Disorders
In the development of GLP-1 analogs and other metabolic peptides, replacing native Leucine

with D-homoleucine has been observed to increase receptor selectivity. The D-configuration

prevents degradation by DPP-IV, while the extended side chain optimizes interaction with the

hydrophobic transmembrane domain of the GPCR [5].

Antimicrobial Peptides (AMPs)
AMPs often rely on amphipathic helices to disrupt bacterial membranes. Introducing Fmoc-D-
homoleucine allows for the design of "mixed-chirality" peptides. These peptides maintain the
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necessary hydrophobicity to penetrate lipid bilayers but are completely resistant to bacterial

proteases, significantly lowering the Minimum Inhibitory Concentration (MIC) [6].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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